molecular formula C13H19N3O4S B14903442 Benzyl (2-(5-methyl-1,1-dioxido-1,2,5-thiadiazolidin-2-yl)ethyl)carbamate

Benzyl (2-(5-methyl-1,1-dioxido-1,2,5-thiadiazolidin-2-yl)ethyl)carbamate

Cat. No.: B14903442
M. Wt: 313.37 g/mol
InChI Key: LWWUSHVMRNEGOJ-UHFFFAOYSA-N
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Description

Benzyl (2-(5-methyl-1,1-dioxido-1,2,5-thiadiazolidin-2-yl)ethyl)carbamate is a chemical compound with the molecular formula C13H19N3O4S and a molecular weight of 313.37 g/mol This compound is characterized by the presence of a thiadiazolidine ring, which is a sulfur-containing heterocycle, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-(5-methyl-1,1-dioxido-1,2,5-thiadiazolidin-2-yl)ethyl)carbamate typically involves the reaction of benzyl chloroformate with 2-(5-methyl-1,1-dioxido-1,2,5-thiadiazolidin-2-yl)ethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-(5-methyl-1,1-dioxido-1,2,5-thiadiazolidin-2-yl)ethyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl (2-(5-methyl-1,1-dioxido-1,2,5-thiadiazolidin-2-yl)ethyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl (2-(5-methyl-1,1-dioxido-1,2,5-thiadiazolidin-2-yl)ethyl)carbamate involves its interaction with specific molecular targets. The thiadiazolidine ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The carbamate group can form covalent bonds with nucleophilic residues in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (2-(5-methyl-1,1-dioxido-1,2,5-thiadiazolidin-2-yl)ethyl)carbamate is unique due to the presence of the thiadiazolidine ring, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C13H19N3O4S

Molecular Weight

313.37 g/mol

IUPAC Name

benzyl N-[2-(5-methyl-1,1-dioxo-1,2,5-thiadiazolidin-2-yl)ethyl]carbamate

InChI

InChI=1S/C13H19N3O4S/c1-15-9-10-16(21(15,18)19)8-7-14-13(17)20-11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H,14,17)

InChI Key

LWWUSHVMRNEGOJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(S1(=O)=O)CCNC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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